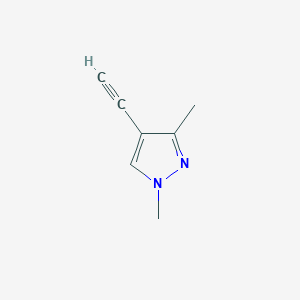

4-Ethynyl-1,3-dimethyl-1H-pyrazole

Description

The exact mass of the compound 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-7-5-9(3)8-6(7)2/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQRCEZDXARLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50486012 | |

| Record name | 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61514-53-2 | |

| Record name | 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynyl-1,3-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Ethynyl-1,3-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Predicted in Spectroscopic Analysis

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-Ethynyl-1,3-dimethyl-1H-pyrazole stands as a significant building block, valued for its utility in constructing complex molecular architectures, particularly as a key intermediate in the synthesis of kinase inhibitors for cancer therapy and in the design of novel agrochemicals.[1] Its reactive ethynyl group offers a versatile handle for a variety of coupling reactions, making a thorough understanding of its spectroscopic properties essential for any researcher working with this compound.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. It is important to note that while extensive research has been conducted on variously substituted pyrazoles, a definitive publication containing the complete experimental spectroscopic data for this specific molecule remains elusive at the time of this writing. Therefore, this document presents a combination of predicted data, strongly rooted in the experimental findings for structurally analogous compounds, and established, field-proven methodologies for spectroscopic analysis. This approach is designed to offer a robust and scientifically sound resource for researchers, providing both a reliable set of expected values and the practical knowledge to acquire and interpret the actual data in a laboratory setting.

Section 1: Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are primarily based on the reported experimental data for the closely related compound, 5-chloro-1,3-dimethyl-4-(phenylethynyl)-1H-pyrazole, with adjustments made to account for the absence of the chloro substituent at the C5 position.

Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |

| ¹H | ~7.30 | Singlet | H5 | The removal of the electron-withdrawing chloro group at C5 in the reference compound will cause an upfield shift for the adjacent proton. |

| ~3.75 | Singlet | N-CH₃ | Based on typical chemical shifts for N-methyl groups in pyrazole systems.[2] | |

| ~3.10 | Singlet | C≡C-H | The terminal alkyne proton typically resonates in this region. | |

| ~2.25 | Singlet | C-CH₃ | Consistent with methyl groups attached to a pyrazole ring.[2] | |

| ¹³C | ~149 | Singlet | C3 | Based on data for similar pyrazole structures. |

| ~138 | Singlet | C5 | The absence of the chloro substituent will lead to a downfield shift compared to the reference compound. | |

| ~110 | Singlet | C4 | The carbon bearing the ethynyl group. | |

| ~83 | Singlet | C ≡C-H | Typical chemical shift for a terminal alkyne carbon. | |

| ~70 | Singlet | C≡C -H | Typical chemical shift for a terminal alkyne carbon. | |

| ~36 | Singlet | N-CH₃ | In agreement with known N-methylated pyrazoles.[2] | |

| ~13 | Singlet | C-CH₃ | Consistent with C-methyl groups on a pyrazole ring.[2] |

Predicted Mass Spectrometry (MS) Data

| Technique | Predicted m/z | Interpretation |

| Electrospray Ionization (ESI+) | [M+H]⁺ ≈ 135.0922 | Molecular ion peak (protonated) |

Predicted Infrared (IR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |

| ~2950-2850 | Medium | C-H stretch (methyl) |

| ~2100 | Medium, Sharp | C≡C stretch (alkyne) |

| ~1550 | Medium | C=N/C=C stretch (pyrazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

Section 2: Experimental Protocols for Spectroscopic Analysis

The following sections detail the step-by-step methodologies for acquiring the spectroscopic data presented above. These protocols are designed to be self-validating, with explanations for key experimental choices to ensure data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of CDCl₃ is common for small organic molecules and allows for easy comparison with literature data.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

-

Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C spectrum. This technique removes the splitting of carbon signals by attached protons, simplifying the spectrum and improving the signal-to-noise ratio.

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Causality and Self-Validation:

-

Choice of Solvent: CDCl₃ is a relatively non-polar solvent that is unlikely to interact significantly with the analyte, providing a spectrum that reflects the molecule's intrinsic electronic environment.

-

Internal Standard: TMS is chemically inert and has a single, sharp resonance that does not overlap with most organic signals, making it an ideal reference.

-

Proton Decoupling in ¹³C NMR: This is crucial for obtaining a clear spectrum where each unique carbon atom appears as a single peak, simplifying spectral interpretation.

Workflow Diagram:

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and gain insights into its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be of high purity to avoid interference from contaminants.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Operate the mass spectrometer in positive ion mode to generate protonated molecules [M+H]⁺.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.

-

Causality and Self-Validation:

-

ESI Source: This is a "soft" ionization technique that minimizes fragmentation in the source, allowing for the clear observation of the molecular ion.

-

High-Resolution MS: This provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, confirming its chemical formula.

-

MS/MS Fragmentation: The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.

Workflow Diagram:

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Protocol:

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Acquire the sample spectrum.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Causality and Self-Validation:

-

ATR Accessory: This technique requires minimal sample preparation and is non-destructive, making it a rapid and convenient method for analyzing solid samples.

-

Background Correction: This is a critical step to ensure that the observed absorption bands are solely due to the sample and not atmospheric components.

Workflow Diagram:

Section 3: Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. While direct experimental data is not yet published, the predicted spectroscopic values, derived from a closely related and well-characterized analogue, offer a reliable starting point for researchers. The detailed experimental protocols and the rationale behind them are designed to empower scientists to confidently acquire and interpret their own data, ensuring the scientific rigor required in drug development and other high-stakes research endeavors. As the use of this versatile building block continues to grow, the data and methodologies presented here will serve as a valuable resource for the scientific community.

References

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

- Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Ethynyl-1,3-dimethyl-1H-pyrazole: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

4-Ethynyl-1,3-dimethyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a dimethylpyrazole core with a reactive ethynyl group, position it as a valuable building block for the synthesis of complex molecular architectures. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, known for its diverse biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] The terminal alkyne functionality allows for its facile incorporation into larger molecules through highly efficient and versatile reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and Sonogashira coupling.[3] This guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound, offering a technical resource for researchers in the pharmaceutical and life sciences.

Commercial Availability

This compound is available from specialized chemical suppliers. The primary identified vendor is MySkinRecipes, which provides the compound with a purity of 97%.[3] Researchers interested in procuring this reagent should inquire with chemical suppliers specializing in heterocyclic building blocks and pharmaceutical intermediates.

Table 1: Commercial Supplier Information for this compound

| Supplier | CAS Number | Purity | Available Quantities | Storage Conditions |

| MySkinRecipes | 61514-53-2 | 97% | 100mg, 250mg, 1g | 2-8°C, dry |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the iodination of 1,3-dimethyl-1H-pyrazole followed by a Sonogashira coupling with a protected acetylene, and subsequent deprotection.

Step 1: Synthesis of 4-Iodo-1,3-dimethyl-1H-pyrazole (Precursor)

The key precursor, 4-iodo-1,3-dimethyl-1H-pyrazole, can be synthesized from the readily available 1,3-dimethyl-1H-pyrazole. The iodination of pyrazoles can be accomplished using various reagents, with a common method involving the use of iodine in the presence of an oxidizing agent.

Step 2: Sonogashira Coupling and Deprotection

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this step, 4-iodo-1,3-dimethyl-1H-pyrazole is coupled with an acetylene source, typically a protected form such as (trimethylsilyl)acetylene, to prevent self-coupling. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The final step involves the removal of the silyl protecting group to yield the terminal alkyne.

Detailed Experimental Protocol (Adapted from general procedures for Sonogashira coupling on pyrazoles)

Step 2a: Sonogashira Coupling of 4-Iodo-1,3-dimethyl-1H-pyrazole with (Trimethylsilyl)acetylene

-

Materials:

-

4-Iodo-1,3-dimethyl-1H-pyrazole

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-1,3-dimethyl-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

-

Add the anhydrous, degassed solvent, followed by the base (3.0 equiv).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add (trimethylsilyl)acetylene (1.2 equiv) dropwise.

-

Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 4-((trimethylsilyl)ethynyl)-1,3-dimethyl-1H-pyrazole.

-

Step 2b: Deprotection of the Trimethylsilyl Group

-

Materials:

-

4-((Trimethylsilyl)ethynyl)-1,3-dimethyl-1H-pyrazole

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF) or Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

-

Procedure (using TBAF):

-

Dissolve the silylated pyrazole (1.0 equiv) in THF.

-

Add TBAF (1.1 equiv) at 0 °C.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify by flash column chromatography if necessary to yield this compound.[4][5][6]

-

-

Alternative Procedure (using K₂CO₃/MeOH):

-

Dissolve the silylated pyrazole in methanol.

-

Add a catalytic amount of potassium carbonate.

-

Stir the mixture at room temperature until deprotection is complete as indicated by TLC.

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

-

Separate the organic layer, dry, and concentrate to obtain the product.[4]

-

Physicochemical and Spectroscopic Characterization

Table 2: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₈N₂ |

| Molecular Weight | 120.15 g/mol |

| Appearance | Off-white to yellow solid or oil |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) |

Expected Spectroscopic Data:

-

¹H NMR:

-

A singlet for the pyrazole C5-H proton.

-

A singlet for the acetylenic proton.

-

Two singlets for the two methyl groups (N-CH₃ and C3-CH₃).

-

-

¹³C NMR:

-

Signals for the two alkyne carbons.

-

Signals for the pyrazole ring carbons.

-

Signals for the two methyl carbons.

-

-

IR Spectroscopy:

-

A sharp, weak absorption band for the terminal alkyne C≡C stretch (around 2100 cm⁻¹).

-

A sharp absorption band for the acetylenic C-H stretch (around 3300 cm⁻¹).

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound.

-

Applications in Drug Discovery and Chemical Biology

The unique structure of this compound makes it a highly valuable reagent in several areas of drug discovery and chemical biology.

Kinase Inhibitor Synthesis

The pyrazole scaffold is a common feature in many kinase inhibitors.[10][11] The ethynyl group of this compound can serve as a key anchoring point or a reactive handle to introduce other functionalities to modulate the binding affinity and selectivity of kinase inhibitors.[3] Its structural rigidity and ability to participate in hydrogen bonding interactions make it an attractive component for designing novel inhibitors targeting the ATP-binding site of kinases.

Click Chemistry and Bioorthogonal Labeling

The terminal alkyne of this compound is an ideal partner for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is widely used in drug discovery for lead generation and optimization due to its high efficiency, selectivity, and biocompatibility. This allows for the rapid synthesis of libraries of pyrazole-containing compounds for biological screening. Furthermore, in the field of chemical biology, this compound can be used to label biomolecules that have been metabolically or genetically engineered to contain an azide group.

Agrochemical Research

The pyrazole ring is also a key component in many agrochemicals. The introduction of an ethynyl group allows for the synthesis of novel derivatives with potentially enhanced pesticidal or herbicidal activity.[3]

Conclusion

This compound is a versatile and valuable building block for researchers in drug discovery and related fields. Its commercial availability, coupled with a straightforward synthetic route, makes it an accessible tool for the synthesis of novel compounds. The presence of both a privileged pyrazole scaffold and a reactive alkyne functionality provides a powerful platform for the development of new kinase inhibitors, the construction of compound libraries via click chemistry, and the exploration of new agrochemicals. As the demand for novel and effective therapeutic agents continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL not available)

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (URL not available)

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL not available)

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL not available)

- Deprotection of silyl ether by TBAF.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL not available)

- 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating - ResearchG

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- This compound - MySkinRecipes. (URL not available)

- (PDF) (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)

- Deprotection of a tert-butyldimethylsilyl ether - Article | ChemSpider Synthetic Pages. (URL not available)

- 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Supplier & Distributor of CAS# 39270-96-9. (URL not available)

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL not available)

- (PDF)

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. (URL not available)

- (PDF)

- Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - NIH. (URL not available)

- 5 Combination of 1H and 13C NMR Spectroscopy. (URL not available)

- 51294-74-7|4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole - BLDpharm. (URL not available)

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL not available)

- 2 questions about TBAF deprotection : r/chemistry - Reddit. (URL not available)

- Discovery of N,4-Di(1H-pyrazol-4-yl)

- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Deriv

- Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed Central. (URL not available)

- 4-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole | CAS No- 777032-52-7. (URL not available)

- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central. (URL not available)

- 15803-02-8 | 4-Bromo-1-methyl-1H-pyrazole | Jay Finechem. (URL not available)

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Copper-Free Click Chemistry with 4-Ethynyl-1,3-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Bioorthogonal Toolkit with a Novel Pyrazole-Based Alkyne

The advent of bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. Among the most powerful tools in this field is the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a reaction that proceeds with high efficiency and specificity without the need for cytotoxic copper catalysts.[][2] While a variety of strained cyclooctynes have been developed for SPAAC, the exploration of small, versatile, and electronically tunable linear alkynes continues to be an area of significant interest. This document introduces 4-Ethynyl-1,3-dimethyl-1H-pyrazole as a promising reagent for copper-free click chemistry, offering a unique combination of properties derived from its heterocyclic core.

Pyrazoles are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities.[3] The pyrazole scaffold is a key component in numerous approved drugs, valued for its metabolic stability and versatile synthetic handles.[3] By functionalizing this privileged structure with an ethynyl group, we present a novel building block for bioconjugation, drug delivery, and molecular imaging. This guide provides a comprehensive overview of its synthesis, proposed reactivity, and detailed protocols for its application in a representative bioconjugation workflow.

Synthesis of this compound: A Proposed Route

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1,3-dimethylpyrazole. The key steps involve the iodination of the pyrazole ring followed by a Sonogashira coupling reaction.

Step 1: Synthesis of 4-Iodo-1,3-dimethyl-1H-pyrazole

The direct iodination of the pyrazole ring at the C4 position is a well-established transformation. The C4 position is susceptible to electrophilic substitution.[4] A reliable method involves the use of iodine in the presence of an oxidizing agent, such as hydrogen peroxide, to regenerate the electrophilic iodine species in situ.[5][6]

Protocol 1: Synthesis of 4-Iodo-1,3-dimethyl-1H-pyrazole

| Reagent/Material | Molecular Weight | Amount | Moles |

| 1,3-Dimethylpyrazole | 96.13 g/mol | 9.61 g | 0.10 |

| Iodine (I₂) | 253.81 g/mol | 25.4 g | 0.10 |

| Hydrogen Peroxide (30% w/w) | 34.01 g/mol | ~11.3 mL | ~0.11 |

| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 13.8 g | 0.10 |

| Deionized Water | 18.02 g/mol | 100 mL | - |

| Dichloromethane (DCM) | 84.93 g/mol | 200 mL | - |

| Saturated Sodium Thiosulfate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

To a 250 mL round-bottom flask, add 1,3-dimethylpyrazole (9.61 g, 0.10 mol) and iodine (25.4 g, 0.10 mol).

-

Add 100 mL of deionized water and stir the mixture at room temperature for 1 hour.

-

Add potassium carbonate (13.8 g, 0.10 mol) portion-wise over 15 minutes.

-

Slowly add 30% hydrogen peroxide (~11.3 mL, ~0.11 mol) dropwise over 1-2 hours using a dropping funnel. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, heat the reaction mixture to 60-70 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium thiosulfate solution (50 mL) to remove any unreacted iodine, followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 4-iodo-1,3-dimethyl-1H-pyrazole as a solid.

Step 2: Sonogashira Coupling to Introduce the Ethynyl Group

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[7] In this step, the synthesized 4-iodo-1,3-dimethyl-1H-pyrazole is coupled with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group.[7][8]

Protocol 2: Synthesis of this compound

| Reagent/Material | Molecular Weight | Amount | Moles |

| 4-Iodo-1,3-dimethyl-1H-pyrazole | 222.02 g/mol | 2.22 g | 0.01 |

| Trimethylsilylacetylene (TMSA) | 98.22 g/mol | 1.47 mL | 0.012 |

| Pd(PPh₃)₂Cl₂ | 701.90 g/mol | 70 mg | 0.0001 |

| Copper(I) Iodide (CuI) | 190.45 g/mol | 19 mg | 0.0001 |

| Triethylamine (TEA) | 101.19 g/mol | 20 mL | - |

| Tetrahydrofuran (THF), anhydrous | - | 30 mL | - |

| Tetrabutylammonium Fluoride (TBAF) | 261.46 g/mol | 11 mL | 0.011 |

| Diethyl Ether | - | 100 mL | - |

| Saturated Ammonium Chloride | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

To a flame-dried 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-1,3-dimethyl-1H-pyrazole (2.22 g, 0.01 mol), Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mol%), and CuI (19 mg, 0.1 mol%).

-

Add anhydrous THF (30 mL) and triethylamine (20 mL) via syringe.

-

Add trimethylsilylacetylene (1.47 mL, 0.012 mol) dropwise to the stirred solution.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and filter through a pad of Celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected product.

-

Dissolve the crude product in THF (20 mL) and cool to 0 °C.

-

Add a 1 M solution of TBAF in THF (11 mL, 0.011 mol) dropwise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction with saturated ammonium chloride solution (50 mL) and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Sources

- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 6. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scispace.com [scispace.com]

Application Notes & Protocols: Leveraging 4-Ethynyl-1,3-dimethyl-1H-pyrazole for Advanced Bioorthogonal Labeling

Introduction: The Convergence of Privileged Scaffolds and Bioorthogonal Chemistry

In the landscape of chemical biology and drug discovery, the pyrazole nucleus stands out as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4][5] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in medicinal chemistry.[3][4][6] Concurrently, the field of bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment.[7] These reactions, which proceed with high selectivity and efficiency within living organisms without interfering with endogenous processes, have become indispensable tools for researchers.[7][8]

This guide introduces 4-Ethynyl-1,3-dimethyl-1H-pyrazole , a molecule poised at the intersection of these two powerful domains. By functionalizing the versatile pyrazole core with a terminal alkyne, this reagent becomes a powerful probe for bioorthogonal "click" chemistry reactions.[9] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of this compound in two cornerstone bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights gleaned from extensive experience in the field to ensure robust and reproducible results.

Physicochemical Properties and Synthesis of this compound

While specific experimental data for this compound is not extensively documented, its properties can be reliably inferred from its structure and the known characteristics of similar pyrazole derivatives.[10][11]

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C7H8N2 | Based on chemical structure |

| Molecular Weight | 120.15 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for small, substituted aromatic heterocycles |

| Solubility | Soluble in organic solvents (DMSO, DMF, CH2Cl2, MeOH). Limited solubility in aqueous solutions. | The aromatic pyrazole ring and methyl groups contribute to its organic solubility. The terminal alkyne offers some polarity. |

| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents and bases. | The pyrazole ring is generally stable. The terminal alkyne proton is weakly acidic. |

Synthesis Outline: A plausible synthetic route to this compound can be adapted from established methods for pyrazole synthesis.[12][13][14] A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by functionalization to introduce the ethynyl group.

Caption: Plausible synthetic route for this compound.

Bioorthogonal Applications: CuAAC and SPAAC

This compound serves as a versatile reagent for two primary classes of bioorthogonal "click" reactions. The choice between these methods depends on the specific biological system and experimental constraints.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective ligation between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[9][15][16][17][18][19] This reaction is characterized by its rapid kinetics and high yields under mild, often aqueous, conditions.[15][16][19]

Mechanism: The reaction proceeds through the copper(I)-catalyzed formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.[15][16][17]

Caption: General workflow for SPAAC-mediated live-cell labeling.

Protocol: Live-Cell Imaging using SPAAC

This protocol describes the labeling of a biomolecule in living cells, which has been metabolically tagged with an azide, using a cyclooctyne reporter. The inverse labeling strategy, where the biomolecule is tagged with this compound and reacted with an azide-functionalized reporter, is also feasible.

Materials:

-

Cells cultured on a suitable imaging dish (e.g., glass-bottom plates).

-

Azide-modified metabolic precursor (e.g., azido-sugar, azido-amino acid).

-

Strained cyclooctyne-fluorophore conjugate (e.g., DBCO-488).

-

Complete cell culture medium.

-

PBS or other imaging buffer.

Procedure:

-

Incubate the cells with the azide-modified metabolic precursor in complete culture medium for a duration appropriate to label the biomolecule of interest (typically 12-48 hours).

-

Wash the cells three times with warm PBS to remove any unincorporated precursor.

-

Add the strained cyclooctyne-fluorophore conjugate (final concentration 5-25 µM) to the cells in fresh culture medium.

-

Incubate the cells for 30-90 minutes at 37°C in a CO2 incubator.

-

Wash the cells three times with warm PBS to remove the excess reporter.

-

Add fresh imaging buffer to the cells.

-

The cells are now ready for live-cell imaging using fluorescence microscopy.

Causality Behind Experimental Choices:

-

Catalyst-Free: The absence of a copper catalyst is the primary advantage of SPAAC for live-cell applications, as it avoids cytotoxicity associated with copper.

-

Strained Cyclooctyne: The choice of cyclooctyne (e.g., DBCO, BCN, DIFO) will influence the reaction kinetics and the hydrophobicity of the probe. DBCO is a commonly used and commercially available option with good reactivity and stability.

Data Presentation and Troubleshooting

Table of Reaction Parameters:

| Parameter | CuAAC | SPAAC |

| Catalyst | Copper(I) | None |

| Typical Alkyne Concentration | 10-100 µM | 5-25 µM (as the cyclooctyne) |

| Typical Azide Concentration | 1-10 µM | 1-10 µM |

| Reaction Time | 1-2 hours | 30-90 minutes |

| Temperature | Room Temperature | 37°C (in live cells) |

| Primary Application | In vitro labeling, fixed cells | Live-cell imaging, in vivo studies |

Troubleshooting Common Issues:

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency (CuAAC) | Inactive copper catalyst (oxidized to Cu(II)) | Use freshly prepared sodium ascorbate solution. Ensure the ligand is present to stabilize Cu(I). |

| Low incorporation of the azide/alkyne handle | Optimize the concentration and incubation time of the metabolic precursor. | |

| High Background Signal (SPAAC) | Non-specific binding of the cyclooctyne probe | Decrease the concentration of the cyclooctyne-fluorophore. Increase the number of washing steps. Include a blocking step (e.g., with BSA) for fixed-cell applications. |

| Cell Toxicity | Copper toxicity (CuAAC) | Ensure the use of a copper-chelating ligand. Reduce the concentration of copper and the incubation time. For live-cell studies, switch to SPAAC. |

| Probe-induced toxicity | Perform a dose-response curve to determine the optimal, non-toxic concentration of the alkyne or cyclooctyne probe. |

Conclusion

This compound represents a promising new tool for the bioorthogonal chemist's toolkit. Its pyrazole core offers potential for unique biological interactions and physicochemical properties, while the terminal alkyne provides a gateway to the powerful and versatile worlds of CuAAC and SPAAC. By understanding the principles and protocols outlined in this guide, researchers can effectively employ this reagent to label, visualize, and probe a wide array of biomolecules in diverse experimental contexts, from in vitro assays to live-cell imaging. The continued development of novel bioorthogonal reagents like this compound will undoubtedly fuel further discoveries in chemical biology and drug development.

References

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.

- Bioorthogonal 4H-pyrazole “click” reagents - PMC - NIH.

- Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC - NIH.

-

(PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - ResearchGate. Available at: [Link]

-

Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. Available at: [Link]

-

Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. - ResearchGate. Available at: [Link]

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

-

Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC - NIH. Available at: [Link]

-

Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - ResearchGate. Available at: [Link]

-

Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC - NIH. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. Available at: [Link]

-

Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives - ResearchGate. Available at: [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. Available at: [Link]

-

Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - Research Collection. Available at: [Link]

-

Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study - MDPI. Available at: [Link]

-

Azide-alkyne Huisgen cycloaddition - Wikipedia. Available at: [Link]

-

Bioorthogonal 4 H-pyrazole "click" reagents - PubMed - NIH. Available at: [Link]

-

Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis - Usiena air - Unisi. Available at: [Link]

-

Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC - NIH. Available at: [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. Available at: [Link]

-

Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog. Available at: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing). Available at: [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. Available at: [Link]

-

Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines - ResearchGate. Available at: [Link]

-

Recent Advances in Bioorthogonal Reactions - ETH Zurich Research Collection. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Available at: [Link]

-

Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing). Available at: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

-

Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate - MDPI. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]

-

Bioorthogonal Probes - Bio-Synthesis. Available at: [Link]

-

Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed. Available at: [Link]

-

Strain-promoted azide-alkyne cycloaddition “click” as a Conjugation tool for building topological polymers | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epj-conferences.org [epj-conferences.org]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 18. Click Chemistry [organic-chemistry.org]

- 19. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Protocol & Application Notes: Vilsmeier-Haack Formylation for the Regioselective Synthesis of Pyrazole-4-carbaldehydes

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For drug discovery and medicinal chemistry professionals, the pyrazole nucleus is a privileged scaffold, and its functionalization is of paramount importance.[3] This document provides a detailed guide to the Vilsmeier-Haack formylation of pyrazoles, a critical transformation that typically yields pyrazole-4-carbaldehydes. These aldehydes are versatile intermediates for the synthesis of a wide array of more complex derivatives and condensed heterocyclic systems.[2][4] We will delve into the underlying mechanism, provide a robust, step-by-step laboratory protocol, discuss the impact of substrate electronics, and offer field-proven troubleshooting insights.

Theoretical Background and Mechanistic Insight

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[1][5] The resulting electrophilic species, a chloroiminium ion (often called the Vilsmeier reagent), is then used to introduce a formyl group onto a nucleophilic substrate.

Formation of the Vilsmeier Reagent

The reaction begins with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate derivative to generate the highly electrophilic chloroiminium cation. This step is exothermic and is best performed at low temperatures to ensure stability and prevent side reactions.

Regioselectivity in Pyrazole Formylation

The pyrazole ring is an aromatic heterocycle. The two nitrogen atoms within the ring are electron-withdrawing, which reduces the electron density at the C-3 and C-5 positions. Consequently, the C-4 position becomes the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution.[4] This inherent electronic property makes the Vilsmeier-Haack reaction highly regioselective, almost exclusively yielding the pyrazole-4-carbaldehyde isomer.[4]

The Formylation Mechanism

The core mechanism involves the electrophilic attack of the pyrazole's C-4 position on the carbon of the chloroiminium ion. This forms a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step re-aromatizes the pyrazole ring, yielding an iminium salt intermediate. The final step is the aqueous work-up, where this iminium salt is readily hydrolyzed to afford the desired pyrazole-4-carbaldehyde.

Caption: Figure 1: Vilsmeier-Haack Formylation Mechanism on Pyrazoles

Experimental Protocol: Synthesis of a Generic Pyrazole-4-carbaldehyde

This protocol provides a generalized procedure. Researchers should note that reaction times, temperatures, and stoichiometry may need to be optimized based on the specific pyrazole substrate.

Reagents and Equipment

-

Reagents:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Substituted Pyrazole

-

Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous (optional solvent)

-

Crushed Ice / Deionized Water

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH), solid or saturated solution

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

-

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (Argon or Nitrogen balloon/line)

-

Ice-water bath and/or heating mantle

-

Standard glassware for work-up and purification

-

Rotary evaporator

-

Column chromatography setup or recrystallization apparatus

-

Visualized Experimental Workflow

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure

SAFETY NOTE: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Vilsmeier Reagent Preparation:

-

To a dry three-neck flask equipped with a magnetic stir bar, dropping funnel, and an inert atmosphere inlet, add anhydrous DMF (3.0 to 5.0 equivalents).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add POCl₃ (1.5 to 3.0 equivalents) dropwise via the dropping funnel to the chilled, stirring DMF. Maintain the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes. The formation of a white, viscous mixture or a crystalline solid indicates the Vilsmeier reagent has formed.[2]

-

-

Formylation Reaction:

-

Dissolve the pyrazole substrate (1.0 equivalent) in a minimum amount of anhydrous DMF or another suitable anhydrous solvent like DCM.

-

Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. Depending on the substrate's reactivity, heating may be required (e.g., 60-120 °C).[6][7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture back to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

-

Neutralize the acidic solution by slowly adding solid sodium carbonate or a saturated aqueous solution of Na₂CO₃ (or NaOH) until the pH is basic (pH > 8).[8]

-

The product may precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry.

-

If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract it several times with an organic solvent (e.g., EtOAc or DCM).[3]

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification and Characterization:

-

Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.[2][8]

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its structure and purity. The aldehyde proton typically appears as a singlet around 9.8-10.0 ppm in the ¹H NMR spectrum.

-

Substrate Scope and Reaction Parameters

The success of the Vilsmeier-Haack formylation is highly dependent on the electronic nature of the pyrazole substrate.

-

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups on the pyrazole ring increase its nucleophilicity, generally leading to faster reactions and higher yields under milder conditions.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or ester functionalities deactivate the ring, making the formylation significantly more difficult. These substrates may require higher temperatures, longer reaction times, and a larger excess of the Vilsmeier reagent, and may still result in low yields or no reaction.[3][6]

-

Reactive Functional Groups: Certain functional groups can react with the Vilsmeier reagent. For instance, hydroxyl groups can be converted to chlorides.[2][3]

| Pyrazole Substrate | Reagent Equivalents (POCl₃/DMF) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | Varies (e.g., 3 eq POCl₃) | 120 | 1-4 | 50-75 | [3],[6] |

| 1-Phenyl-1H-pyrazol-3-ol Derivatives | ~4 eq POCl₃ / ~4 eq DMF | 70 | 24 | ~48 | [2] |

| Hydrazone precursors | Varies | 60-70 | 5-7 | Good to Excellent | [4],[7] |

| Pyrazoles with strong EWGs | N/A | High Temp | Long | Low (<5%) or No Reaction | [3],[6] |

References

-

Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]

-

Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. [Link]

-

Kazlauskaitė, J., Vektarienė, A., & Šačkus, A. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1382. [Link]

-

Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Current Chemistry Letters, 2(4), 187-194. [Link]

-

Kumar, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27419-27453. [Link]

-

Shamsuzzaman, et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. [Link]

-

Organic Syntheses Procedure. (n.d.). Org. Synth. 2024, 101, 21-36. [Link]

-

Kumar, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. growingscience.com [growingscience.com]

Application Notes and Protocols for Labeling Biomolecules with 4-Ethynyl-1,3-dimethyl-1H-pyrazole

Introduction: The Strategic Advantage of Pyrazole-Alkynes in Bioorthogonal Chemistry

In the dynamic landscape of chemical biology and drug development, the ability to selectively label and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes, has provided a powerful toolkit for these endeavors.[1] Among the most prominent bioorthogonal reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This reaction's high efficiency, selectivity, and biocompatibility have made it an indispensable tool for conjugating probes to proteins, nucleic acids, and glycans.[4][5]

The choice of the alkyne-containing probe is critical and can significantly impact labeling efficiency, solubility, and biocompatibility. This guide focuses on a specific, yet versatile, terminal alkyne: 4-Ethynyl-1,3-dimethyl-1H-pyrazole . The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry, known for its wide range of biological activities and favorable physicochemical properties.[6][7] The incorporation of a pyrazole moiety into a bioorthogonal handle offers several potential advantages:

-

Enhanced Solubility: The polar nature of the pyrazole ring can improve the aqueous solubility of the labeling reagent and the resulting bioconjugate, which is particularly beneficial for in vivo applications.

-

Biocompatibility: As a common scaffold in pharmaceuticals, the pyrazole core is generally well-tolerated by biological systems.[8]

-

Modulable Reactivity: The electronic properties of the pyrazole ring can influence the reactivity of the terminal alkyne in CuAAC reactions.

-

Stable Adducts: The resulting triazole-pyrazole conjugate is chemically robust, ensuring the stability of the label under various experimental conditions.[9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for biomolecule labeling. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, step-by-step protocols for its use in labeling proteins, nucleic acids, and glycans.

Chemical Properties and Synthesis Overview

This compound is a small, functionalized pyrazole derivative featuring a terminal alkyne group, making it an ideal partner for azide-modified biomolecules in CuAAC reactions.

Synthesis: The synthesis of substituted pyrazoles can be achieved through various established methods. A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] For this compound, a multi-step synthesis would typically be required, potentially starting from a pre-functionalized pyrazole core.

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound in bioconjugation is the CuAAC reaction. This reaction forms a stable triazole linkage between the alkyne on the pyrazole and an azide group on the target biomolecule. The reaction is typically catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3]

To enhance reaction efficiency and protect biomolecules from potential damage by copper ions, accelerating ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS) are often employed.[2] These ligands stabilize the Cu(I) oxidation state and increase the reaction rate.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes the labeling of a protein that has been pre-functionalized with an azide group. This can be achieved through various methods, such as the incorporation of azido-amino acids (e.g., azidohomoalanine) or post-translational chemical modification.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Accelerating ligand (e.g., THPTA)

-

Degassed buffers

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO).

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.

-

Prepare a 50 mM stock solution of the accelerating ligand in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-100 µM in degassed buffer.

-

Add the this compound stock solution to a final concentration of 100-500 µM.

-

Add the accelerating ligand to a final concentration of 250-1000 µM.

-

Add the CuSO₄ stock solution to a final concentration of 50-200 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically.

-

-

Purification:

-

Remove unreacted reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable protein purification method.

-

Data Presentation: Recommended Reagent Concentrations for Protein Labeling

| Reagent | Stock Concentration | Final Concentration |

| Azide-Modified Protein | - | 10 - 100 µM |

| This compound | 10 mM in DMSO | 100 - 500 µM |

| CuSO₄ | 50 mM in H₂O | 50 - 200 µM |

| Accelerating Ligand (e.g., THPTA) | 50 mM in H₂O | 250 - 1000 µM |

| Sodium Ascorbate | 100 mM in H₂O (fresh) | 1 - 5 mM |

Protocol 2: Labeling of Nucleic Acids

This protocol is applicable for labeling synthetic oligonucleotides or metabolically incorporated ethynyl-modified nucleosides in cellular DNA or RNA. Here, we describe the labeling of an azide-modified synthetic oligonucleotide.

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Accelerating ligand (e.g., THPTA)

-

Nuclease-free water and buffers

-

Purification method (e.g., ethanol precipitation, HPLC)

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare stock solutions as described in Protocol 1, using nuclease-free water.

-

-

Reaction Setup:

-

In a nuclease-free microcentrifuge tube, dissolve the azide-modified oligonucleotide in nuclease-free water or buffer to a final concentration of 50-200 µM.

-

Add the this compound stock solution to a final concentration of 0.5-2 mM.

-

Add the accelerating ligand to a final concentration of 1-5 mM.

-

Add the CuSO₄ stock solution to a final concentration of 0.2-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2-10 mM.

-

-

Incubation:

-

Mix the reaction and incubate at room temperature for 1-2 hours.

-

-

Purification:

-

Purify the labeled oligonucleotide by ethanol precipitation, followed by washing the pellet with 70% ethanol to remove excess reagents. Alternatively, HPLC can be used for higher purity.

-

Protocol 3: Metabolic Labeling of Glycans

This protocol involves the metabolic incorporation of an azide-modified sugar analog into cellular glycans, followed by the CuAAC reaction with this compound.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Azide-modified sugar analog (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

-

This compound

-

CuAAC reagents (as in Protocol 1)

-

Cell lysis buffer

-

Fluorescent azide or biotin-azide for detection

Step-by-Step Methodology:

-

Metabolic Incorporation:

-

Cell Lysis and Protein Extraction:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation and collect the supernatant containing the cellular proteins.

-

-

CuAAC Reaction:

-

Perform the CuAAC reaction on the cell lysate as described in Protocol 1. The azide is now on the glycans of the glycoproteins.

-

-

Detection and Analysis:

-

The labeled glycoproteins can be detected by conjugating a reporter molecule (e.g., a fluorescent dye or biotin) that contains an azide group. This is done in a subsequent click reaction.

-

Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by Western blot using a streptavidin conjugate if biotin was used.

-

Visualization of Workflows

Caption: Mechanism of CuAAC with this compound.

Caption: General workflow for biomolecule labeling.

Trustworthiness and Self-Validation

The protocols provided are based on well-established principles of CuAAC chemistry.[4][14] To ensure the success of your labeling experiments, we recommend the following self-validating steps:

-

Reaction Optimization: Before committing your entire sample of a precious biomolecule, perform small-scale optimization reactions to determine the ideal concentrations of reagents and incubation time.

-

Controls: Always include a negative control (e.g., a reaction without the copper catalyst) to assess the level of non-specific labeling.

-

Analytical Verification: Confirm the successful conjugation using appropriate analytical techniques. For proteins, this could be mass spectrometry to detect the mass shift corresponding to the addition of the pyrazole-alkyne. For nucleic acids, gel electrophoresis can show a mobility shift.

Conclusion

This compound is a valuable addition to the bioorthogonal chemistry toolbox. Its pyrazole core offers potential benefits in terms of solubility and biocompatibility, making it an attractive choice for a wide range of bioconjugation applications. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this versatile labeling reagent in their own work. By carefully following these guidelines and incorporating appropriate controls, scientists can confidently label and study biomolecules with high specificity and efficiency.

References

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])

-

Strategic labelling approaches for RNA single-molecule spectroscopy - PMC - NIH. (URL: [Link])

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (URL: [Link])

-

Developing bioorthogonal probes to span a spectrum of reactivities - PMC - PubMed Central. (URL: [Link])

-

Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - NIH. (URL: [Link])

-

Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives - ResearchGate. (URL: [Link])

-

Visualization of the Nucleolus Using Ethynyl Uridine - ResearchGate. (URL: [Link])

-

Metabolic engineering optimizes bioorthogonal glycan labeling in living cells - ChemRxiv. (URL: [Link])

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (URL: [Link])

-

Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis - Usiena air - Unisi. (URL: [Link])

-

Bioorthogonal 4H-pyrazole “click” reagents - PMC - NIH. (URL: [Link])

-

The Development of Novel Tools for the Metabolic Labelling of Glycans in Cancer - University of Cambridge. (URL: [Link])

-

Native purification and labeling of RNA for single molecule fluorescence studies - PMC. (URL: [Link])

-

Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - ResearchGate. (URL: [Link])

-

(PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (URL: [Link])

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (URL: [Link])

-

Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate - PrepChem.com. (URL: [Link])

-

Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed. (URL: [Link])

-

Peptide Conjugation via CuAAC 'Click' Chemistry - PMC - NIH. (URL: [Link])

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (URL: [Link])

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])

-

Metabolic glycoengineering : exploring glycosylation with bioorthogonal chemistry - KOPS. (URL: [Link])

-

Methods for Nonradioactive Labeling of Nucleic Acids - OUCI. (URL: [Link])

Sources

- 1. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. tsijournals.com [tsijournals.com]

- 12. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jenabioscience.com [jenabioscience.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sonogashira Coupling with Pyrazole Substrates

Welcome to the Technical Support Center for Sonogashira coupling reactions involving pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these important heterocyclic building blocks. Pyrazoles are a cornerstone in medicinal chemistry, but their successful functionalization via Sonogashira coupling is not always straightforward. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve optimal results in your C-C bond-forming reactions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, delving into the root causes and offering systematic solutions.

Q1: My Sonogashira reaction with a halopyrazole substrate is showing low to no conversion. What are the primary factors to investigate?

Low or nonexistent conversion is a frequent frustration. The underlying cause often lies in one of three areas: the catalyst system, the reaction conditions, or the integrity of your reagents.

Causality and Strategic Solutions:

-

Catalyst Inactivation by Pyrazole Coordination: Pyrazoles, as N-heterocyclic compounds, can act as ligands for the palladium center, leading to the formation of inactive or less active catalyst species. This coordination is a primary suspect in failed reactions.

-

Mitigation Strategy 1: Ligand Selection. The use of bulky, electron-rich phosphine ligands can sterically hinder the pyrazole's coordination to the palladium atom, thereby preserving the catalyst's activity. N-heterocyclic carbene (NHC) ligands are also highly effective in preventing catalyst poisoning and promoting the desired catalytic cycle.[1]

-

Mitigation Strategy 2: Copper-Free Conditions. In some cases, the presence of copper can exacerbate catalyst issues. Switching to a copper-free protocol can be beneficial, as it simplifies the catalytic system and avoids potential complications arising from copper-pyrazole interactions.[2]

-

-

Suboptimal Reaction Conditions: The reactivity of halopyrazoles can vary significantly based on the nature of the halogen and the substitution pattern on the ring.

-